Cas no 2171740-57-9 (1-(1-formylcyclohexyl)azetidine-2-carboxamide)

1-(1-formylcyclohexyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(1-formylcyclohexyl)azetidine-2-carboxamide
- 2171740-57-9
- EN300-1281618
-
- インチ: 1S/C11H18N2O2/c12-10(15)9-4-7-13(9)11(8-14)5-2-1-3-6-11/h8-9H,1-7H2,(H2,12,15)
- InChIKey: ZOARRJPVGTWMRP-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CCCCC1)N1CCC1C(N)=O
計算された属性
- せいみつぶんしりょう: 210.136827821g/mol
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 63.4Ų
1-(1-formylcyclohexyl)azetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281618-0.05g |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 0.05g |
$1188.0 | 2023-05-23 | ||
Enamine | EN300-1281618-0.1g |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 0.1g |
$1244.0 | 2023-05-23 | ||
Enamine | EN300-1281618-5.0g |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1281618-5000mg |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 5000mg |
$3479.0 | 2023-10-01 | ||
Enamine | EN300-1281618-250mg |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1281618-2500mg |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1281618-10.0g |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 10g |
$6082.0 | 2023-05-23 | ||
Enamine | EN300-1281618-1.0g |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1281618-0.25g |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 0.25g |
$1300.0 | 2023-05-23 | ||
Enamine | EN300-1281618-50mg |
1-(1-formylcyclohexyl)azetidine-2-carboxamide |
2171740-57-9 | 50mg |
$1008.0 | 2023-10-01 |
1-(1-formylcyclohexyl)azetidine-2-carboxamide 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
1-(1-formylcyclohexyl)azetidine-2-carboxamideに関する追加情報
Introduction to 1-(1-formylcyclohexyl)azetidine-2-carboxamide (CAS No. 2171740-57-9)
1-(1-formylcyclohexyl)azetidine-2-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 2171740-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidine derivatives, which are heterocyclic compounds featuring a five-membered ring containing two carbon atoms and one nitrogen atom. The structural framework of 1-(1-formylcyclohexyl)azetidine-2-carboxamide incorporates a formyl group (-CHO) attached to a cyclohexyl side chain, which is further linked to an azetidine core via an amide bond. This unique structural configuration imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules.
The formylcyclohexyl moiety in the compound’s name is particularly noteworthy, as it introduces both electrophilic and nucleophilic reactivity centers. The formyl group can participate in condensation reactions, forming Schiff bases or undergoing oxidation to yield carboxylic acids, while the cyclohexyl ring provides steric and electronic modulation. The presence of an amide linkage (-NHCO-) further enhances the compound’s potential utility in peptide mimetics, protease inhibition studies, and other applications where amide-based scaffolds are prevalent.
From a synthetic chemistry perspective, 1-(1-formylcyclohexyl)azetidine-2-carboxamide serves as a versatile building block for constructing more intricate molecular architectures. The azetidine ring itself is a privileged scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to mimic peptide conformations while maintaining greater metabolic stability. The formyl group allows for further functionalization via nucleophilic addition reactions, enabling the introduction of diverse substituents that can modulate pharmacological activity.
In recent years, there has been growing interest in azetidine derivatives as pharmacophores, particularly in the development of small-molecule inhibitors targeting bacterial pathogens. The structural features of 1-(1-formylcyclohexyl)azetidine-2-carboxamide make it a promising candidate for exploring novel antimicrobial agents. For instance, modifications at the cyclohexyl ring or the azetidine core could enhance binding affinity to bacterial enzymes such as dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS), which are critical for bacterial folate metabolism.
The carboxamide functionality at the 2-position of the azetidine ring provides an additional site for derivatization, allowing chemists to fine-tune solubility, bioavailability, and binding interactions. This flexibility has been exploited in several research endeavors aimed at developing kinase inhibitors or other enzyme-targeting compounds. Notably, azetidine-based amides have shown promise in modulating protein-protein interactions by mimicking peptide sequences while avoiding proteolytic degradation.
Advances in computational chemistry and structure-based drug design have further highlighted the potential of 1-(1-formylcyclohexyl)azetidine-2-carboxamide as a lead compound. Molecular modeling studies suggest that its scaffold can effectively occupy binding pockets in target proteins, with the formyl group serving as an anchor point for hydrogen bonding or covalent modification. Such insights have guided synthetic efforts toward optimizing potency and selectivity against specific biological targets.
The role of this compound in medicinal chemistry extends beyond antimicrobial applications. Its structural motif has been explored in the design of inhibitors for human enzymes implicated in metabolic diseases or cancer pathways. For example, derivatives of 1-(1-formylcyclohexyl)azetidine-2-carboxamide have been investigated for their potential to inhibit poly(ADP-ribose) polymerases (PARPs), which play a role in DNA repair and cell survival mechanisms relevant to certain cancer therapies.
In conclusion, 1-(1-formylcyclohexyl)azetidine-2-carboxamide (CAS No. 2171740-57-9) represents a compelling example of how structural innovation can yield compounds with broad utility across multiple domains of chemical biology and drug discovery. Its unique combination of reactivity centers—namely the formyl group and amide linkage—makes it an attractive intermediate for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are poised to play an increasingly important role in advancing both academic research and industrial applications.
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